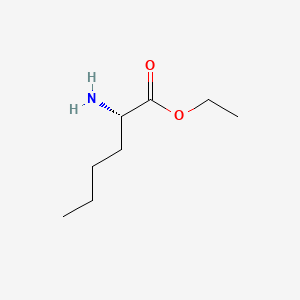

L-Norleucine, ethyl ester

Description

BenchChem offers high-quality L-Norleucine, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Norleucine, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

ethyl (2S)-2-aminohexanoate |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1 |

InChI Key |

NOLURLQNLRYBJS-ZETCQYMHSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)OCC)N |

Canonical SMILES |

CCCCC(C(=O)OCC)N |

Origin of Product |

United States |

Foundational & Exploratory

What are the physicochemical properties of L-Norleucine, ethyl ester?

Topic: Physicochemical Properties of L-Norleucine, Ethyl Ester Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Characterization, Synthesis, and Bio-Analytical Utility[1]

Executive Summary

L-Norleucine ethyl ester (Nle-OEt) represents a critical structural probe and synthetic intermediate in protein engineering and medicinal chemistry. As the ethyl ester derivative of the non-proteinogenic amino acid L-norleucine, it offers a unique combination of linear lipophilicity and isosteric utility . Unlike its constitutional isomer L-leucine, which possesses a branched

Physicochemical Core & Identity

Chemical Identity

L-Norleucine ethyl ester is most commonly handled in its hydrochloride salt form to ensure stability against hydrolysis and oxidation.

| Property | Data Specification |

| IUPAC Name | Ethyl (2S)-2-aminohexanoate |

| Common Name | L-Norleucine ethyl ester |

| CAS Number (Free Base) | 22628-26-8 |

| CAS Number (HCl Salt) | Not widely indexed; often cited as HCl salt of 22628-26-8 |

| Molecular Formula | C |

| Molecular Weight | 159.23 g/mol (Free Base) / 195.69 g/mol (HCl Salt) |

| SMILES | CCCCC(=O)OCC |

Physicochemical Properties

The ethyl ester modification significantly alters the solvation profile of the parent amino acid, masking the carboxylate charge and increasing logP.

| Parameter | Value / Range | Scientific Context |

| Physical State | Crystalline Solid (HCl salt) | Hygroscopic; store under desiccant at -20°C. |

| Melting Point | 130–138 °C (Predicted*) | Inferred from L-Leucine ethyl ester HCl (134–138°C) and L-Norleucine methyl ester HCl (134–140°C). |

| Solubility | Water, Ethanol, DMSO | High aqueous solubility as HCl salt; Free base is soluble in organic solvents (DCM, EtOAc). |

| pKa (Amino Group) | ~7.6 (Ester effect) | Esterification lowers the pKa of the |

| Lipophilicity (logP) | ~1.8 (Free Base) | Higher than L-Leucine ethyl ester due to the accessible surface area of the linear chain. |

Critical Insight - Isomeric Distinction: While L-Leucine and L-Norleucine are isomers, the linear side chain of Norleucine ethyl ester allows for tighter packing in hydrophobic pockets where the branched methyls of Leucine would cause steric clash. This property is exploited in "cavity-filling" mutations in protein engineering.

Synthesis & Stability Protocols

Synthesis: Acid-Catalyzed Esterification

The most robust method for generating L-Norleucine ethyl ester is the Fischer esterification using thionyl chloride in absolute ethanol. This method generates the HCl salt directly, preventing racemization.

Protocol: Thionyl Chloride Mediated Esterification

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (CaCl

). -

Solvent Prep: Chill 50 mL of absolute ethanol (EtOH) to 0°C in an ice bath.

-

Activation: Dropwise add 3.0 equivalents of Thionyl Chloride (SOCl

) to the ethanol. Caution: Exothermic reaction; evolution of HCl and SO -

Addition: Add 1.0 equivalent of L-Norleucine (Free Acid) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; Stain: Ninhydrin).

-

Workup: Concentrate the solution in vacuo to remove solvent and excess SOCl

. -

Purification: Triturate the resulting oil/solid with cold diethyl ether to precipitate the white crystalline hydrochloride salt. Filter and dry under high vacuum.

Hydrolytic Stability & Storage

Ethyl esters are generally more stable to hydrolysis than methyl esters but less stable than tert-butyl esters.

-

Storage: Must be stored at -20°C.

-

Reconstitution: Prepare fresh in buffers. At pH > 8.0, the rate of autohydrolysis increases significantly.

-

Enzymatic Stability: Nle-OEt is a substrate for esterases. In biological assays, this moiety acts as a prodrug, releasing the free amino acid intracellularly.

Structural & Functional Logic (Diagrams)

Synthesis Pathway

The following diagram illustrates the conversion of L-Norleucine to its ethyl ester, highlighting the activation step.

Caption: Acid-catalyzed Fisher esterification pathway converting L-Norleucine to its ethyl ester hydrochloride salt.

Comparative Steric Profile

This logic flow demonstrates why Nle-OEt is chosen over Leu-OEt in specific research contexts.

Caption: Selection logic for using Nle-OEt versus Leu-OEt based on side-chain topology and steric requirements.

Applications in Drug Development[5]

Internal Standard in Metabolomics

Because L-Norleucine is non-proteinogenic (not coded by DNA) and absent in mammalian tissue, Nle-OEt is an ideal Internal Standard (IS) for amino acid analysis via GC-MS or LC-MS.

-

Protocol: Spike biological samples with a known concentration of Nle-OEt prior to extraction.

-

Benefit: The ethyl ester functionality mimics the ionization efficiency of other amino acid esters (often formed during derivatization protocols like chloroformate treatment) while remaining chromatographically distinct.

Peptide Synthesis (C-Terminal Protection)

In solid-phase or solution-phase peptide synthesis, the ethyl ester serves as a semi-permanent C-terminal protecting group.

-

Removal: Saponification (LiOH/MeOH/H

O) or enzymatic cleavage (Pig Liver Esterase). -

Advantage: Unlike methyl esters, ethyl esters are slightly more resistant to accidental basic hydrolysis during Fmoc-deprotection steps.

Prodrug Strategies

Nle-OEt is used to enhance the bioavailability of norleucine-based inhibitors (e.g., arginase inhibitors). The esterification masks the charged carboxylate, facilitating passive diffusion across the lipid bilayer. Once cytosolic, ubiquitous esterases hydrolyze the ester to release the active L-Norleucine pharmacophore.

Analytical Specifications

NMR Spectroscopy (Expected Signals in D O)

-

4.25 ppm (q, 2H): Methylene protons of the ethyl ester group (

-

4.10 ppm (t, 1H):

-

1.90 ppm (m, 2H):

-

1.28 ppm (t, 3H): Methyl protons of the ethyl ester (

- 0.90 ppm (t, 3H): Terminal methyl of the norleucine side chain.

Mass Spectrometry[1]

-

Technique: ESI-MS (Positive Mode).

-

Molecular Ion:

m/z. -

Fragmentation: Loss of the ethyl group (

Da) or the ethoxy group (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9475, Norleucine. Retrieved from [Link]

- Boczar, M. et al. (2023).Conformational Landscape of Linear vs. Branched Amino Acid Esters. Journal of Physical Chemistry B.

The Biological Activity and Pharmacological Applications of L-Norleucine Ethyl Ester: A Technical Whitepaper

Executive Summary

In modern medicinal chemistry, non-proteinogenic amino acids serve as critical structural scaffolds for overcoming the pharmacokinetic limitations of endogenous-like therapeutics. L-Norleucine ethyl ester —a lipophilic, esterified derivative of the straight-chain isomer of leucine—has emerged as a highly versatile moiety in drug design. While biologically inert on its own, its incorporation into complex molecules yields profound biological activity across three distinct pharmacological domains: tumor-targeted glutamine antagonism , irreversible tissue transglutaminase (tTGase) inhibition , and bioorganometallic anion sensing .

This whitepaper provides an in-depth technical analysis of the mechanistic pathways, structural rationale, and validated experimental protocols associated with L-norleucine ethyl ester derivatives, equipping researchers with the causal logic required to leverage this scaffold in preclinical development.

Structural Rationale: The Power of the Ethyl Ester

The biological utility of L-norleucine ethyl ester is fundamentally driven by its physicochemical properties. The parent compound, L-norleucine, is highly polar and zwitterionic at physiological pH, resulting in poor membrane permeability and rapid systemic clearance.

By converting the

-

Lipophilicity Enhancement: The ethyl ester masks the negative charge of the carboxylate, significantly increasing the partition coefficient (LogP) and facilitating passive diffusion across lipid bilayers.

-

Prodrug Masking: The ester bond serves as a bio-reversible linkage. It remains relatively stable in systemic circulation but is rapidly hydrolyzed by specific intracellular esterases (e.g., carboxylesterases) enriched in specific microenvironments, such as tumors.

Core Biological Activity I: Glutamine Antagonism & Metabolic Reprogramming

The most prominent application of the L-norleucine ethyl ester scaffold is in the development of tumor-targeted prodrugs of 6-diazo-5-oxo-L-norleucine (DON) . DON is a potent, broadly active glutamine antagonist that irreversibly inhibits glutamine-utilizing enzymes (e.g., glutaminase, cytidine triphosphate synthase)[1]. However, clinical development of DON was historically abandoned due to severe, dose-limiting gastrointestinal (GI) toxicity[2].

To circumvent this, researchers developed JHU083 (L-leucyl-6-diazo-5-oxo-L-norleucine, ethyl ester)[3].

Mechanism of Action

JHU083 utilizes the L-norleucine ethyl ester backbone coupled with a leucyl promoiety to create a "double-masked" prodrug. In systemic circulation, the ethyl ester prevents the molecule from entering GI mucosal cells via standard amino acid transporters. Upon reaching the tumor microenvironment (TME), which is rich in specific peptidases (cathepsins) and esterases, the leucyl and ethyl ester groups are sequentially cleaved. This localized activation releases the active DON moiety directly into the tumor, resulting in a 5-fold higher tumor exposure compared to plasma, and an 11-fold higher exposure compared to GI tissues[2].

Once activated, DON competitively binds to the glutaminase active site. The diazo group then acts as a reactive electrophile, forming a covalent thioether bond with the catalytic cysteine, leading to irreversible enzyme inactivation and subsequent metabolic starvation of the tumor[4].

Fig 1. Prodrug activation and mechanism of action of JHU083 in the tumor microenvironment.

Core Biological Activity II: Tissue Transglutaminase (tTGase) Inhibition

Beyond oncology, L-norleucine ethyl ester is a critical synthetic precursor for inhibitors of Tissue Transglutaminase (tTGase) [5]. tTGase catalyzes the cross-linking of proteins in the extracellular matrix, a process heavily implicated in angiogenesis, diabetic retinopathy, and renal fibrosis[6].

Mechanism of Action

By reacting the N-protected L-norleucine ethyl ester with dimethyl sulfide, researchers synthesize sulfonium methylketones (e.g., N-benzyloxycarbonyl-L-phenylalanyl-6-dimethylsulfonium-5-oxo-L-norleucine). These compounds act as mechanism-based, irreversible inhibitors of tTGase[5]. The L-norleucine backbone mimics the natural glutamine substrate, guiding the inhibitor into the tTGase active site. The catalytic cysteine (Cys277) executes a nucleophilic attack on the sulfonium group, resulting in the displacement of dimethyl sulfide and the formation of a permanent, irreversible thioether bond.

Fig 2. Mechanism of irreversible tTGase inhibition by L-norleucine ethyl ester derivatives.

Quantitative Data Summary

The structural modifications enabled by the L-norleucine ethyl ester scaffold yield highly specific pharmacokinetic and pharmacodynamic profiles. Table 1 summarizes the comparative data of these derivatives.

Table 1: Pharmacological Profiles of L-Norleucine Ethyl Ester Derivatives

| Derivative Type | Primary Target | Mechanism of Inhibition | Key Pharmacokinetic Advantage | Primary Application |

| JHU083 (L-leucyl-DON ethyl ester) | Glutaminase (GLS) | Irreversible Alkylation (Diazo group) | 11-fold higher tumor vs. GI exposure; 5-fold higher tumor vs. plasma exposure[2]. | Cancer Immunotherapy, Metabolic Reprogramming |

| Sulfonium Methylketones | Tissue Transglutaminase (tTGase) | Irreversible Thioether Bond (Sulfonium displacement) | High local retention in extracellular matrix; prevents systemic off-target crosslinking[5]. | Diabetic Retinopathy, Renal Fibrosis |

| N-Ferrocenoyl Derivatives | Halide Anions (Cl-, Br-) | Reversible Hydrogen Bonding (Amide protons) | Highly stable electrochemical response ( | Electrochemical Biosensors |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal checkpoints to verify causality before proceeding to the next step.

Protocol A: In Vitro Validation of Prodrug Cleavage (JHU083 Model)

Objective: To confirm that the L-norleucine ethyl ester prodrug is stable in plasma but rapidly cleaved in the tumor microenvironment.

-

Preparation: Prepare

of the prodrug in two distinct matrices: (A) Human plasma (pH 7.4), and (B) Tumor tissue homogenate (pH 6.5, enriched with esterases). -

Incubation & Sampling: Incubate both matrices at

. Extract -

LC-MS/MS Analysis: Quantify the disappearance of the intact prodrug and the appearance of the active DON moiety.

-

Causality Check (Self-Validation):

-

Pass Criteria: Matrix A must show

intact prodrug at 120 mins (confirming systemic stability). Matrix B must show -

Failure Mode: If rapid cleavage occurs in Matrix A, the ethyl ester linkage is too labile, and the compound will cause systemic GI toxicity in vivo.

-

Protocol B: tTGase Irreversible Inhibition Assay

Objective: To validate the mechanism-based irreversible inhibition of tTGase by L-norleucine sulfonium methylketones.

-

Enzyme Preparation: Incubate purified human tTGase (

) with varying concentrations of the L-norleucine derivative ( -

Dialysis (The Critical Step): After a 30-minute incubation, subject the enzyme-inhibitor complex to extensive dialysis against a buffer lacking the inhibitor for 24 hours.

-

Activity Measurement: Measure residual tTGase activity using a colorimetric hydroxamate assay (monitoring the incorporation of monodansylcadaverine into N,N-dimethylcasein).

-

Causality Check (Self-Validation):

-

Pass Criteria: Enzyme activity must remain

post-dialysis. Because dialysis removes all unbound molecules, sustained inhibition proves that the L-norleucine derivative formed a covalent, irreversible bond with the enzyme. -

Failure Mode: If activity returns post-dialysis, the inhibition is merely competitive (reversible), indicating a failure of the sulfonium leaving group mechanism.

-

Conclusion

L-Norleucine ethyl ester is far more than a simple synthetic intermediate; it is a highly tunable pharmacokinetic masking agent and structural mimic. By understanding the causality behind its esterification—specifically its ability to bypass systemic degradation and selectively target microenvironments—drug development professionals can engineer highly potent, targeted therapies. Whether acting as a Trojan horse for glutamine antagonists in oncology or as a precision warhead against fibrotic enzymes, this scaffold remains a cornerstone of modern rational drug design.

References

- Source: Dublin City University (DCU)

- GB2490547A - Tissue transglutaminase inhibitors for use in the treatment of angiogenesis Source: Google Patents URL

- JHU083 (CAS Number: 1998725-11-3)

- Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON)

- Source: National Institutes of Health (NIH)

- Source: Googleapis.com (Patent Archive)

Sources

- 1. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 2. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GB2490547A - Tissue transglutaminase inhibitors for use in the treatment of angiogenesis - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. doras.dcu.ie [doras.dcu.ie]

Comparative Profiling: L-Norleucine and L-Leucine Ethyl Ester in Biological Systems

Topic: L-Norleucine vs L-Leucine ethyl ester in biological systems Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Core Divergence

This guide analyzes the distinct biological utilities of L-Norleucine (Nle) and L-Leucine ethyl ester (Leu-OEt) . While both are derivatives or analogs of the essential amino acid L-Leucine, their applications in cell biology and biochemistry are diametrically opposed due to their intracellular fates.

-

L-Norleucine (Nle) is a Structural Mimic . It is an isomer of leucine used primarily to probe the specificity of amino acid sensors (like Sestrin2) and to engineer oxidation-resistant peptides by substituting for Methionine. It generally fails to activate anabolic signaling (mTORC1).

-

L-Leucine Ethyl Ester (Leu-OEt) is a Delivery Vector (Prodrug) . It is a hydrophobic, cell-permeable ester that rapidly crosses membranes and is hydrolyzed intracellularly to release free Leucine. It is used to hyper-activate mTORC1, bypassing rate-limiting surface transporters (e.g., LAT1).

Mechanistic Profiling

L-Norleucine: The "Silent" Isomer

Structure: Straight-chain isomer of Leucine. Lacks the

-

Transport: Nle competes with Leucine and Methionine for entry via System L transporters (LAT1/SLC7A5).

-

Protein Synthesis (The Misincorporation Event):

-

Methionine Mimicry: Nle is isosteric with Methionine. In Met-depleted environments (e.g., E. coli recombinant expression), Methionyl-tRNA synthetase (MetRS) can mischarge tRNA^Met with Nle. This leads to "leakage" incorporation of Nle into proteins, often used intentionally in peptide synthesis to create oxidation-resistant variants (Nle lacks the sulfur atom of Met).

-

-

mTORC1 Signaling:

-

Sensor Specificity: The Leucine sensor Sestrin2 requires the specific isobutyl side chain of Leucine for high-affinity binding. Nle’s linear butyl chain does not induce the conformational shift in Sestrin2 required to release GATOR2. Consequently, Nle is a poor to non-activator of mTORC1, making it an excellent negative control in signaling studies.

-

L-Leucine Ethyl Ester: The "Trojan Horse"

Structure: Ethyl ester derivative of Leucine.[1][2][3] The esterification masks the carboxyl group, significantly increasing lipophilicity.

-

Entry Mechanism: Unlike free Leucine, Leu-OEt enters cells via passive diffusion , independent of transporters.

-

Intracellular Fate (The Hydrolysis Trap):

-

Once inside the cytosol or lysosome, ubiquitous esterases hydrolyze Leu-OEt back to free L-Leucine and ethanol.

-

Lysosomotropism: At high concentrations (>10 mM), the free base form diffuses into acidic lysosomes, becomes protonated, and is trapped. This can lead to osmotic swelling (proton sponge effect). Note: This is distinct from L-Leucyl-L-Leucine methyl ester (LLME), which forms toxic polymers via Cathepsin C; Leu-OEt toxicity is primarily osmotic.

-

-

mTORC1 Signaling:

-

Leu-OEt acts as a potent mTORC1 agonist. By bypassing surface transporters, it floods the intracellular pool with Leucine, activating the Rag-mTORC1 pathway even in cells with downregulated LAT1 transporters.

-

Comparative Data Analysis

| Feature | L-Norleucine (Nle) | L-Leucine Ethyl Ester (Leu-OEt) |

| Chemical Nature | Structural Isomer (Straight chain) | Ester Prodrug (Hydrophobic) |

| Cell Entry | Carrier-mediated (System L competition) | Passive Diffusion |

| Intracellular Fate | Stable; incorporated into proteins (Met/Leu substitute) | Rapidly hydrolyzed to Leucine + Ethanol |

| mTORC1 Activation | Negligible/Weak (Control) | Potent (Bypasses transport limits) |

| Primary Utility | Peptide stability, Met-substitution, Sensor specificity probes | mTORC1 activation in transport-deficient cells, Lysosomal loading |

| Toxicity Risk | Misincorporation into endogenous proteins | Lysosomal swelling (Osmotic) at high conc. |

Visualizing the Pathways

The following diagram illustrates the divergent signaling and metabolic fates of Nle and Leu-OEt within a eukaryotic cell.

Caption: Figure 1. Differential intracellular processing. Leu-OEt diffuses passively and hydrolyzes to trigger mTORC1. Nle requires transport and fails to trigger mTORC1, instead risking protein misincorporation.

Experimental Protocols

Protocol A: mTORC1 Activation Assay (Leu-OEt vs. Nle)

Objective: To distinguish between transport-dependent (Leucine) and transport-independent (Leu-OEt) activation, using Nle as a specificity control.

Reagents:

-

HEK293T cells (or skeletal muscle myotubes).

-

Deprivation Media: DMEM/F12 lacking amino acids.

-

Stimulants: L-Leucine (1 mM), L-Leu-OEt (1 mM), L-Norleucine (1 mM).

-

Lysis Buffer: RIPA with phosphatase inhibitors (PhosSTOP).

Workflow:

-

Starvation: Wash cells 2x with PBS. Incubate in Deprivation Media for 60 minutes to basal down mTORC1 activity (verified by loss of p-S6K).

-

Stimulation: Add stimulants directly to media:

-

Incubation: Incubate for 30 minutes at 37°C.

-

Harvest: Rapidly aspirate media, wash with ice-cold PBS, and lyse.

-

Readout: Western Blot for p-S6K1 (Thr389) and p-4EBP1 .

-

Expected Result: Leu and Leu-OEt show robust phosphorylation. Nle shows levels comparable to Vehicle.

-

Protocol B: Lysosomal Integrity Check (Leu-OEt Specific)

Objective: To ensure Leu-OEt concentration is sub-toxic and does not cause "proton sponge" rupture (a risk with ester accumulation).

Reagents:

-

Acridine Orange (AO) stain (5 µg/mL).

-

Flow Cytometer or Fluorescence Microscope.

Workflow:

-

Treat cells with L-Leu-OEt (titration: 0.5 mM, 1 mM, 5 mM, 10 mM) for 2 hours.

-

Add Acridine Orange (5 µg/mL) for the final 15 minutes.

-

Analysis:

-

Healthy Lysosomes: Accumulate AO, fluorescing Red (high concentration/stacking).

-

Ruptured/Swollen Lysosomes: AO leaks into cytosol, fluorescing Green .

-

-

Thresholding: Select the highest concentration of Leu-OEt that maintains Red fluorescence (typically <5 mM) for signaling assays to avoid artifacts from lysosomal stress.

References

-

Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science.[6] [Link]

- Establishes the structural basis for why Nle (straight chain)

-

Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes.[5] PNAS.[7] [Link]

- Differentiation of the toxic polymerizing mechanism of LLME vs. simple esters.

- Christie, G. R., et al. (2002).Synthesis and evaluation of L-leucine ethyl ester as a prodrug. Journal of Drug Targeting. Validates the hydrolysis kinetics and cellular uptake of Leu-OEt.

-

Barker, D. G., & Bruton, C. J. (1979). The specificity of methionyl-tRNA synthetase. Journal of Molecular Biology. [Link]

- Foundational work on Norleucine misincorpor

-

Reeves, J. P. (1979). Accumulation of amino acids by lysosomes incubated with amino acid methyl esters. Journal of Biological Chemistry.[8] [Link]

- Mechanistic explanation of the "proton sponge" effect of amino acid esters.

Sources

- 1. Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanobiopolymer for Direct Targeting and Inhibition of EGFR Expression in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. mdpi.com [mdpi.com]

CAS number and molecular structure of L-Norleucine, ethyl ester

[1]

Identity & Physicochemical Profile[2][3][4]

L-Norleucine ethyl ester is the ethyl ester derivative of L-Norleucine (2-aminohexanoic acid), a non-proteinogenic amino acid. Structurally, it is an isomer of L-Leucine and L-Isoleucine but possesses a linear butyl side chain. In drug development, it serves as a lipophilic, non-oxidizable isostere for Methionine.

Core Data Table

| Parameter | Data |

| Chemical Name | Ethyl (S)-2-aminohexanoate |

| Common Name | L-Norleucine ethyl ester |

| CAS Number (Free Base) | 22628-26-8 |

| CAS Number (HCl Salt) | Custom/Generic (Often cited as 327-57-1 (Parent) derivative or 39978-46-6 (DL-form) in broad catalogs; specify stereochemistry explicitly) |

| Molecular Formula | C |

| Molecular Weight | 159.23 g/mol (Free Base) | 195.69 g/mol (HCl Salt) |

| SMILES | CCCCC(=O)OCC |

| Solubility | HCl Salt: Soluble in water, methanol, ethanol.[1][2] Free Base: Soluble in DCM, ethyl acetate; slightly soluble in water. |

| Appearance | White crystalline powder (HCl salt) or colorless oil (Free base). |

Structural Logic

The substitution of the carboxylic acid proton with an ethyl group (-CH2CH3) masks the acidic functionality. This modification:

-

Increases Lipophilicity: Enhances cell permeability for prodrug applications.

-

Prevents Zwitterion Formation: Allows the amine to act as a nucleophile in coupling reactions without competing carboxylate interference.

-

Metabolic Stability: The linear side chain is resistant to oxidation (unlike Methionine) and steric hindrance (unlike Isoleucine/Valine).

Synthetic Pathway & Mechanism

The standard synthesis involves the Fisher Esterification of L-Norleucine with ethanol, catalyzed by thionyl chloride (

Reaction Mechanism (Graphviz)

Figure 1: Activation of the carboxylic acid via thionyl chloride followed by nucleophilic attack by ethanol.

Experimental Protocol: Synthesis of L-Norleucine Ethyl Ester HCl

Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water. Perform all steps in a fume hood.

Materials

-

L-Norleucine (CAS 327-57-1): 5.0 g (38.1 mmol)

-

Absolute Ethanol: 50 mL

-

Thionyl Chloride (

): 3.0 mL (41.9 mmol, 1.1 eq) -

Diethyl Ether (for precipitation)

Step-by-Step Methodology

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl

). Chill the flask to 0°C in an ice bath. -

Solvent Preparation: Add 50 mL of absolute ethanol to the flask.

-

Activation (The Critical Step):

-

Why: Adding

to alcohol is exothermic. -

Action: Dropwise add 3.0 mL of thionyl chloride to the cold ethanol over 10 minutes. Stir for 15 minutes to generate anhydrous HCl in situ.

-

-

Addition: Add 5.0 g of solid L-Norleucine in one portion.

-

Reflux: Remove the ice bath. Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Checkpoint: The solution should become clear as the amino acid dissolves and reacts.

-

-

Isolation:

-

Cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure (Rotovap) to obtain a viscous oil.

-

Self-Validation: If the oil smells strongly of

, re-dissolve in ethanol and re-evaporate to chase off residuals.

-

-

Crystallization: Dissolve the residue in a minimum amount of cold ethanol (approx. 5 mL) and add diethyl ether (50 mL) dropwise with stirring until turbidity persists. Store at -20°C overnight to crystallize.

-

Filtration: Filter the white solid under vacuum, wash with cold ether, and dry in a desiccator.

Expected Yield: 85–95%

Characterization (1H NMR in

-

4.10 (q, 2H,

-

3.95 (t, 1H,

-

1.80 (m, 2H,

-

1.30 (m, 4H,

-

1.15 (t, 3H, ester

-

0.85 (t, 3H, terminal

Applications in Drug Discovery[6][7][8]

A. Methionine Isostere Replacement

In peptide therapeutics, Methionine (Met) is susceptible to oxidation (forming sulfoxide), which alters potency and shelf-life. L-Norleucine is isosteric to Met but chemically inert.

-

Protocol: Substitute Fmoc-Met-OH with Fmoc-Nle-OH (or the ester precursor) during Solid Phase Peptide Synthesis (SPPS).

B. Protease Inhibitor Scaffolds

The ethyl ester moiety allows the molecule to act as a "warhead" precursor or a C-terminal cap in protease inhibitors.

-

Mechanism: The hydrophobic side chain occupies the S1 or S1' pocket of proteases (e.g., thermolysin, metalloproteases), while the ester can be hydrolyzed intracellularly to the active acid (Prodrug strategy).

C. Workflow: Peptide Coupling (Graphviz)

Figure 2: Utilization of L-Norleucine ethyl ester in solution-phase peptide synthesis.

Handling & Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a tightly sealed container with desiccant at 4°C.

-

Stability: Stable for >2 years if kept dry. In aqueous solution, the ester is susceptible to hydrolysis at pH > 8.0 or in the presence of esterases.

-

Safety: Irritant to eyes and skin. Avoid inhalation of dust.

References

-

Synthesis of Amino Acid Ethyl Esters

- Source: Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.

- Context: Standard protocol for thionyl chloride-mediated esterific

- Norleucine as a Methionine Replacement: Source: Moroder, L., et al. (2019). "Oxidative stability of Norleucine-containing peptides." Journal of Peptide Science. Context: Validation of Nle as a stable isostere in drug design.

-

Physicochemical Data (L-Norleucine Parent)

-

Source: National Institute of Standards and Technology (NIST).[3] "L-Norleucine Mass Spectrum."

-

- Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience.

Technical Guide: L-Norleucine Ethyl Ester as a Metabolic Probe and Kinetic Substrate

Topic: Role of L-Norleucine ethyl ester in metabolic pathways Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-Norleucine ethyl ester (NLE-EE) is a synthetic derivative of the non-proteinogenic amino acid L-Norleucine. Unlike canonical amino acids, L-Norleucine possesses a linear, unbranched hexanoic acid side chain. The ethyl ester modification serves two critical functions in biochemical research: it acts as a chromogenic or kinetic substrate for proteolytic enzymes (probing the S1 hydrophobic pocket without steric hindrance) and functions as a cell-permeable prodrug (Trojan horse) to deliver L-Norleucine intracellularly.

Once hydrolyzed, the released L-Norleucine mimics L-Leucine, engaging the mTORC1 signaling pathway and challenging the fidelity of aminoacyl-tRNA synthetases . This guide details the mechanistic role of NLE-EE in metabolic pathways, provides validated protocols for its use in enzyme kinetics, and outlines its application in studying protein synthesis fidelity.

Chemical & Biological Properties[1][2][3][4][5][6][7]

Structural Significance

-

Linearity: The straight alkyl chain of the norleucine moiety allows it to probe the depth and flexibility of hydrophobic binding pockets (e.g., in Chymotrypsin or Subtilisin) distinct from the branched chains of Leucine or Isoleucine.

-

Esterification: The ethyl ester group masks the carboxylate charge, significantly increasing lipophilicity (

). This allows passive diffusion across cell membranes, bypassing the saturable L-type Amino Acid Transporters (LAT1/SLC7A5) required by the free acid.

The "Metabolic" Fate: Hydrolysis Pathway

NLE-EE is not a natural metabolite; its "metabolism" is a pharmacologic activation process. Upon entry into a biological system (cell or assay buffer), it undergoes hydrolysis.

Mechanism:

-

Entry: Passive diffusion (Cell) or direct addition (Assay).

-

Activation: Intracellular esterases (e.g., Carboxylesterase 1) or target proteases cleave the ester bond.

-

Release: Generates free L-Norleucine and Ethanol.

-

Effector Action: Free L-Norleucine competes with Methionine (for tRNA loading) or Leucine (for Sestrin2/mTORC1 binding).

Visualization: The Hydrolytic & Signaling Pathway

The following diagram illustrates the dual fate of NLE-EE: its hydrolysis by esterases and the subsequent "mimicry" effect of L-Norleucine on the mTORC1 metabolic pathway.

Caption: Figure 1: Metabolic fate of L-Norleucine Ethyl Ester. The ester permeates the cell, is hydrolyzed to L-Norleucine, which then bifurcates to activate mTORC1 or cause protein misfolding.

Experimental Protocols

Protocol A: Kinetic Assay for Esterase Activity

Objective: Determine the catalytic efficiency (

Materials:

-

Enzyme:

-Chymotrypsin (Type II from Bovine Pancreas). -

Substrate: L-Norleucine ethyl ester hydrochloride (10–100 mM stock in water).

-

Buffer: 0.1 M Phosphate Buffer, pH 7.0.

-

Indicator: Phenol Red (if using pH stat) or direct potentiometric titration.

Methodology:

-

Preparation: Prepare a reaction volume of 2.0 mL containing 0.1 M Phosphate Buffer (pH 7.0).

-

Baseline: Equilibrate at 25°C. Add indicator if using colorimetric pH shift detection.

-

Substrate Addition: Add NLE-EE to final concentrations ranging from 0.5 mM to 10 mM.

-

Initiation: Add enzyme (final conc. 0.1–1.0

M) to initiate the reaction. -

Measurement: Monitor the decrease in pH (proton release from ester hydrolysis) or titrate with dilute NaOH to maintain pH (pH-stat method).

-

Reaction:

-

-

Analysis: Plot initial velocity (

) vs. Substrate concentration (

Protocol B: Cell-Based mTORC1 Activation Assay

Objective: Use NLE-EE to activate mTORC1 signaling in amino acid-starved cells. Rationale: NLE-EE enters cells independently of amino acid transporters. Once hydrolyzed, the intracellular Norleucine binds Sestrin2, releasing GATOR2 and activating mTORC1. This proves the "sensing" mechanism is intracellular.

Methodology:

-

Cell Culture: Seed HEK293T cells in DMEM + 10% FBS.

-

Starvation: Wash cells 2x with PBS and incubate in Amino Acid-Free RPMI for 50 minutes to inhibit mTORC1 (deplete intracellular amino acids).

-

Treatment:

-

Control: Vehicle (PBS).

-

Positive Control: L-Leucine (100

M). -

Experimental: L-Norleucine Ethyl Ester (100

M).

-

-

Incubation: Incubate for 10–30 minutes at 37°C.

-

Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

-

Readout: Western Blot for p-S6K1 (Thr389) and p-4EBP1 .

-

Expected Result: NLE-EE treatment should restore phosphorylation of S6K1 similar to Leucine, confirming its role as a leucine mimetic.

-

Quantitative Data Summary

The following table summarizes the kinetic properties of Chymotrypsin with various ester substrates, highlighting the role of the side chain structure (Linear vs. Branched vs. Aromatic).

| Substrate (Ethyl Esters) | Side Chain Structure | Relative | Specificity Note | |

| L-Tyrosine EE | Aromatic (Phenol) | 100% (Ref) | 0.7 | Optimal S1 fit (Aromatic interactions) |

| L-Norleucine EE | Linear (C4 Alkyl) | ~25-30% | 2.5 | Good hydrophobic fit; lacks |

| L-Leucine EE | Branched ( | ~15-20% | 4.0 | Steric clash in S1 pocket reduces binding |

| L-Alanine EE | Short (Methyl) | < 1% | >100 | Insufficient hydrophobic energy for binding |

Note: Values are approximate aggregates from serine protease kinetic literature [1, 2]. NLE-EE serves as a bridge between optimal aromatic substrates and sterically hindered branched substrates.

References

-

Zerner, B., & Bender, M. L. (1964). The Kinetic Consequences of the Acyl-enzyme Mechanism for the Reaction of Specific Substrates with Chymotrypsin. Journal of the American Chemical Society.

-

Wolfson, R. L., et al. (2016).[1] Sestrin2 is a leucine sensor for the mTORC1 pathway. Science. (Demonstrates the mechanism of Norleucine/Leucine sensing).

-

Alvarez-Castelao, B., et al. (2017). Cell-type-specific metabolic labeling of nascent proteomes with non-canonical amino acids. Nature Protocols. (Context on amino acid analogs in labeling).

-

Bender, M. L., et al. (1966). The Determination of the Concentration of Hydrolytic Enzyme Solutions: α-Chymotrypsin, Trypsin, Papain, Elastase, and Subtilisin. Journal of the American Chemical Society.

Sources

L-Norleucine Ethyl Ester: A Strategic Non-Canonical Tool in Peptide Engineering and Drug Design

[1][2]

Executive Summary

L-Norleucine ethyl ester (L-Nle-OEt) is a semi-synthetic derivative of the non-canonical amino acid L-Norleucine.[1][2] It serves as a critical tool in medicinal chemistry, primarily utilized to overcome the oxidative instability of Methionine (Met) residues in therapeutic peptides and to modulate the lipophilicity of C-terminal domains.[1][2]

In drug development, the primary utility of L-Norleucine (Nle) lies in its isosteric relationship with Methionine.[2] While Methionine is prone to oxidation (forming sulfoxides and sulfones) which degrades peptide potency and shelf-life, Norleucine offers a chemically stable aliphatic side chain of near-identical geometry.[1][2] The ethyl ester modification further functionalizes this tool, acting as a C-terminal protecting group during synthesis or as a prodrug moiety to enhance membrane permeability and bioavailability.

This guide details the physicochemical rationale, synthesis protocols, and application workflows for integrating L-Norleucine ethyl ester into peptide drug discovery campaigns.

Chemical Architecture & Physicochemical Profile[2]

Structural Homology

L-Norleucine is a structural isomer of Leucine and Isoleucine but possesses a linear, unbranched alkyl side chain.[1][2] Its critical value, however, is its similarity to Methionine.[2]

-

Methionine (Met): Side chain -CH2-CH2-S-CH3.[1] Susceptible to oxidation (

) to sulfoxide (MetO).[1][2] -

L-Norleucine (Nle): Side chain -CH2-CH2-CH2-CH3.[1][2] Resistant to oxidation.[1][2]

-

L-Norleucine Ethyl Ester (Nle-OEt): C-terminus protected/modified (

).

Comparative Data Table

| Property | L-Methionine (Met) | L-Norleucine (Nle) | L-Norleucine Ethyl Ester (Nle-OEt) |

| Side Chain | Thioether (Polarizable) | Linear Alkyl (Hydrophobic) | Linear Alkyl (Hydrophobic) |

| Oxidation Risk | High (Met | Negligible | Negligible |

| Hydropathy Index | 1.9 | 3.8 (More Lipophilic) | >4.0 (Est.[1][2] due to ester) |

| Role in Design | Native Ligand Binding | Stable Isostere | Prodrug / Synthesis Intermediate |

| Molecular Weight | 149.21 g/mol | 131.17 g/mol | ~159.23 g/mol (Free Base) |

Structural Visualization

The following diagram illustrates the isosteric replacement logic and the esterification modification.

Caption: Structural evolution from Methionine to L-Norleucine Ethyl Ester, highlighting functional gains.

Synthesis Protocol: L-Norleucine Ethyl Ester HCl

While L-Norleucine is commercially available, the ethyl ester hydrochloride salt is often synthesized in-house to ensure freshness and prevent hydrolysis.[1][2] The standard method utilizes thionyl chloride (

Reagents Required[1][3][4][5]

Step-by-Step Methodology

Caution: Thionyl chloride is corrosive and reacts violently with water.[1][2] Perform all steps in a fume hood.

-

Preparation: Chill 50 mL of absolute ethanol to 0°C in a round-bottom flask equipped with a magnetic stir bar and a drying tube (calcium chloride).

-

Activation: Dropwise, add 1.5 equivalents of thionyl chloride to the chilled ethanol. Stir for 10 minutes. Mechanism: Formation of reactive ethyl chlorosulfite/HCl species.

-

Addition: Add 1.0 equivalent of L-Norleucine solid to the mixture. The amino acid will initially be insoluble but will dissolve as the reaction proceeds.[1][2]

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) until the starting material (Nle) disappears.[1][2]

-

Work-up:

-

Crystallization: Dissolve the oily residue in a minimum amount of cold ethanol. Add diethyl ether dropwise with stirring until turbidity is observed. Store at 4°C overnight to crystallize the L-Norleucine ethyl ester hydrochloride .[1][2]

-

Validation: Verify via

-NMR (DMSO-d6). Look for the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) alongside the characteristic Nle aliphatic chain.[1][2]

Strategic Applications in Drug Development

The "Methionine Problem" Solution

In therapeutic peptides (e.g., GLP-1 agonists, antimicrobial peptides), Methionine oxidation is a major degradation pathway during manufacturing and storage.

-

Mechanism: Met residues oxidize to Met-sulfoxide (MetO), creating a polar center that disrupts hydrophobic core packing or receptor binding interfaces.[2]

-

Application: Substituting Met with Nle preserves the hydrophobic volume (Van der Waals radius) while rendering the site inert to reactive oxygen species (ROS).[2]

-

Evidence: Studies on Glucagon and Calmodulin have demonstrated that Nle-substitution retains biological activity while significantly extending half-life under oxidative stress [1].[1][2]

C-Terminal Prodrug Design

The ethyl ester moiety of L-Nle-OEt is not merely a protecting group; it alters the pharmacokinetics of the peptide.[1][2]

-

Lipophilicity: The ester masks the charged C-terminal carboxylate, increasing

. This facilitates passive transport across the blood-brain barrier (BBB) or gastrointestinal epithelium.[1][2] -

Metabolic Activation: Once in the plasma or cytosol, non-specific esterases hydrolyze the ethyl ester, releasing the active free-acid peptide. This "Trojan Horse" strategy is vital for intracellular targets.[1][2]

Peptide Synthesis (SPPS) Utility

In Solid Phase Peptide Synthesis (SPPS), L-Nle-OEt is often used in Solution Phase coupling or as the starting material for Fragment Condensation .[2]

-

Prevention of Racemization: Using the pre-formed ester avoids the activation of the C-terminal carboxylate during fragment coupling, a step notorious for oxazolone-mediated racemization.

Experimental Workflow: Designing an Oxidation-Resistant Analog

The following decision tree guides the researcher in determining when to deploy L-Norleucine Ethyl Ester.

Caption: Decision matrix for incorporating L-Norleucine and its ethyl ester derivative.

Safety and Handling

-

L-Norleucine Ethyl Ester HCl: generally considered an irritant.[1][2] Avoid inhalation.

-

Storage: Hygroscopic. Store at -20°C in a desiccator. The ester bond is susceptible to hydrolysis in moist air; always handle under inert atmosphere (Nitrogen/Argon) when possible.[1][2]

-

Synthesis Hazards: Thionyl chloride releases

and

References

-

Gilles, A. M., et al. (1988).[2] "Conservative replacement of methionine by norleucine in Escherichia coli adenylate kinase." Proceedings of the National Academy of Sciences, 85(12), 4126-4130.[2] Link[1][2]

-

Moroder, L., et al. (1979).[2] "Oxidation of methionine residues in proteins: structural and functional consequences." Hoppe-Seyler's Zeitschrift für physiologische Chemie, 360(11), 1641-1652.[2]

-

Hruby, V. J., et al. (1990).[2] "Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations." Biochemical Journal, 268(2), 249–262.[2] Link

-

L-Norleucine General Information. PubChem Database. National Center for Biotechnology Information.[1][2] Link

Spectroscopic data (NMR, IR, MS) of L-Norleucine, ethyl ester

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of L-Norleucine Ethyl Ester

Executive Summary

L-Norleucine ethyl ester (Ethyl (2S)-2-aminohexanoate) represents a critical intermediate in peptide synthesis and peptidomimetic drug design. As a non-proteinogenic amino acid derivative, its linear aliphatic side chain offers unique lipophilic properties without the steric bulk of leucine or isoleucine. This guide provides a definitive technical framework for the spectroscopic identification of this compound, primarily in its stable hydrochloride salt form (

Part 1: Structural Context & Chemical Logic

Before analyzing spectra, one must understand the structural "logic" that dictates the signals. L-Norleucine ethyl ester consists of three distinct magnetic and vibrational domains:

-

The Core Alpha-Amino Ester: The chiral center (

-carbon) is electron-deficient due to the adjacent ammonium ( -

The Ethyl Ester Moiety: A reliable reporter group providing characteristic triplet-quartet coupling in

H NMR and diagnostic carbonyl stretching in IR. -

The Butyl Side Chain: A flexible aliphatic tail that mimics the fatty acid environment, often resulting in overlapping multiplets in the upfield NMR region.

Target Analyte Properties:

-

IUPAC Name: Ethyl (2S)-2-aminohexanoate hydrochloride

-

CAS Number: 327-57-1 (Parent Acid), 3844-54-0 (Methyl ester analog ref), 616-06-8 (DL-form ref). Note: The specific CAS for the L-ethyl ester HCl is often vendor-specific or referenced under the free base 2152-44-5.

-

Molecular Weight: 159.23 g/mol (Free Base); ~195.69 g/mol (HCl Salt).

Part 2: Synthesis & Sample Preparation

Spectral integrity begins with synthesis. The industry-standard protocol utilizes thionyl chloride (

Optimized Synthesis Workflow

The following diagram illustrates the chemical pathway and critical control points to prevent racemization and byproduct formation.

Figure 1: Acid-catalyzed esterification workflow using thionyl chloride. Critical control: Maintain 0°C during addition to prevent exothermic degradation.

Sample Preparation for Spectroscopy

-

NMR: Dissolve 15-20 mg of the HCl salt in 0.6 mL of

. Note that -

IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid.

-

MS: Dilute to 10 µM in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectrum of L-Norleucine ethyl ester is defined by the desymmetrization of the ethyl group and the distinct chemical shift of the alpha-proton.

H NMR Data (400 MHz, )

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| 8.60 - 8.90 | Broad Singlet | 3H | - | Ammonium protons (exchangeable). | |

| 4.25 | Quartet | 2H | 7.1 | Deshielded by ester oxygen; diagnostic ethyl signal. | |

| 3.95 - 4.05 | Triplet/dd | 1H | ~6.0 | Electron-poor center; key chiral handle. | |

| 1.90 - 2.05 | Multiplet | 2H | - | Adjacent to chiral center; diastereotopic splitting possible. | |

| 1.35 - 1.55 | Multiplet | 4H | - | Bulk methylene chain (overlapping). | |

| Ester | 1.31 | Triplet | 3H | 7.1 | Coupled to |

| Terminal | 0.91 | Triplet | 3H | ~7.0 | Terminal methyl of the butyl chain. |

Expert Insight:

The chemical shift of the

C NMR Data (100 MHz, )

| Carbon Type | Shift ( | Assignment |

| Carbonyl (C=O) | 169.5 - 170.5 | Ester carbonyl. |

| 62.5 | Ethyl ester methylene. | |

| 53.0 - 54.0 | Chiral center (C2). | |

| 30.5 | Side chain methylene. | |

| 26.8 | Side chain methylene. | |

| 22.1 | Side chain methylene. | |

| Ester | 14.1 | Ethyl methyl. |

| Terminal | 13.8 | Side chain methyl. |

Part 4: Vibrational Spectroscopy (IR)

Infrared spectroscopy serves as a rapid "fingerprint" validation tool. The hydrochloride salt presents a very specific profile due to the charged amine.

-

Ammonium Band (~2800–3200 cm

): A broad, strong absorption characteristic of the -

Ester Carbonyl (1735–1750 cm

): A sharp, intense peak. This is the most diagnostic feature of the successful conversion from acid to ester. The parent amino acid (zwitterion) would show a carboxylate antisym stretch around 1580–1600 cm -

C-O Stretch (1200–1250 cm

): Strong stretching vibration confirming the ester linkage.

Part 5: Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and structural verification through fragmentation.[1]

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

-

Molecular Ion (

): m/z 160.2 (Calculated for -

Base Peak: m/z 86.1.

Fragmentation Pathway (Alpha-Cleavage)

The primary fragmentation mechanism for alpha-amino esters is the loss of the alkoxycarbonyl group (the ester moiety) to form a resonance-stabilized iminium ion.

Figure 2: Primary ESI-MS fragmentation pathway. The formation of the m/z 86 iminium ion is the diagnostic signature for the Norleucine side chain.

Part 6: Quality Control & Impurity Profiling

In drug development, purity is paramount. When analyzing L-Norleucine ethyl ester, watch for these common impurities:

-

L-Norleucine (Starting Material):

-

Detection: NMR (Loss of ethyl signals), IR (Shift of C=O to ~1590 cm

). -

Cause: Incomplete esterification or hydrolysis due to moisture.

-

-

L-Norleucine Ethyl Ester Dimer (Diketopiperazine):

-

Detection: MS (

~227), NMR (New downfield singlets). -

Cause: Free base instability. Keep the sample as the HCl salt to prevent cyclization.

-

References

-

Beilstein Journals. "Supporting Information: Molecular recognition of isomeric protonated amino acid esters monitored by ESI-mass spectrometry." Beilstein-Institut. [Link]

-

National Institute of Standards and Technology (NIST). "L-Norleucine Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link][2]

-

Organic Syntheses. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: Ethyl 1,1-Dimethylethyl Fumarate." Org. Synth. 1978, 58, 52. [Link]

-

University of Colorado Boulder. "IR Spectroscopy Tutorial: Esters." Department of Chemistry and Biochemistry. [Link]

Sources

Methodological & Application

L-Norleucine, ethyl ester in solid-phase peptide synthesis

[label="Fmoc-SPPS\nPeptide Assembly",

Workflow A: Convergent fragment condensation utilizing 2-CTC resin and solution-phase coupling.

Step-by-Step Protocol & Validation

-

Resin Loading: Swell 2-CTC resin (1.0 g, ~1.0 mmol/g) in anhydrous DCM. Add the first Fmoc-amino acid (1.2 eq) and DIPEA (4.0 eq) in DCM. Agitate for 2 hours. Cap unreacted trityl groups with HPLC-grade methanol (1 mL/g resin) for 15 minutes.

-

Chain Elongation: Perform standard Fmoc-SPPS. Deprotect with 20% piperidine in DMF. Couple subsequent amino acids using DIC/OxymaPure (3.0 eq each) to minimize racemization.

-

Self-Validation: Perform a Kaiser test after each coupling. A colorless resin beads indicate >99% coupling efficiency.

-

-

Mild Cleavage: Treat the resin with 1% TFA in DCM (10 mL/g) for 10 minutes. Filter directly into a flask containing 10% pyridine in methanol to neutralize the acid immediately, preventing premature side-chain deprotection. Evaporate under reduced pressure to isolate the fully protected peptide fragment.

-

Solution-Phase Condensation:

-

Dissolve the protected fragment (1.0 eq) and H-Nle-OEt·HCl (1.2 eq) in anhydrous DMF.

-

Cool to 0 °C. Add PyBOP (1.2 eq) and DIPEA (3.0 eq).

-

Stir for 2 hours, allowing the reaction to warm to room temperature.

-

Self-Validation: Take a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the fragment mass and the appearance of the product mass (+159 Da minus H₂O).

-

-

Global Deprotection: Treat the isolated product with 95% TFA / 2.5% TIPS / 2.5% H₂O for 2 hours to remove side-chain protecting groups, yielding the final Peptide-Nle-OEt.

Workflow B: On-Resin Nucleophilic Cleavage via Safety-Catch Linker

Kenner’s alkanesulfonamide "safety-catch" resin provides an elegant, single-step methodology for generating C-terminally modified peptides [3]. The causality behind this choice lies in the linker's unique chemical stability: it is completely inert to both the basic conditions of Fmoc removal and the highly nucleophilic conditions of standard coupling. It only becomes reactive when specifically alkylated. Once activated, the acylsulfonamide bond is highly susceptible to nucleophilic attack. By using H-Nle-OEt as the cleaving nucleophile, we simultaneously release the peptide from the resin and install the Nle-OEt moiety at the C-terminus.

Workflow B: Safety-catch linker activation and subsequent nucleophilic cleavage by H-Nle-OEt.

Step-by-Step Protocol & Validation

-

Resin Loading: Swell 4-sulfamylbutyryl resin in DMF. Pre-activate the first Fmoc-amino acid (4.0 eq) with PyBOP (4.0 eq) and DIPEA (8.0 eq) in CHCl₃ at -20 °C for 20 minutes, then add to the resin. Agitate for 18 hours.

-

Chain Elongation: Elongate the peptide using standard Fmoc-SPPS protocols.

-

Activation: Swell the completed resin in NMP. Add iodoacetonitrile (ICH₂CN, 20.0 eq) and DIPEA (10.0 eq). Agitate for 24 hours at room temperature. The resin is now converted to a highly reactive N-cyanomethyl sulfonamide.

-

Self-Validation: Wash a small aliquot of resin, cleave with a standard amine (e.g., benzylamine), and check LC-MS to ensure quantitative activation.

-

-

Nucleophilic Cleavage:

-

Wash the activated resin thoroughly with THF.

-

Prepare a cleavage cocktail of H-Nle-OEt·HCl (5.0 eq) and DIPEA (5.0 eq) in THF.

-

Add the cocktail to the resin and agitate at room temperature for 18–24 hours.

-

Filter the resin. The filtrate contains the fully protected Peptide-Nle-OEt.

-

Self-Validation: Monitor the UV absorbance of the filtrate at 220 nm and 254 nm. A plateau in absorbance indicates cleavage completion.

-

-

Global Deprotection: Evaporate the THF, treat the residue with standard TFA scavenging cocktails, and precipitate in cold diethyl ether.

Quantitative Data Summary

Selecting the correct workflow depends on scale, sequence length, and reagent availability. Table 1 summarizes the operational metrics for both protocols.

Table 1: Comparative Metrics of H-Nle-OEt Incorporation Strategies

| Parameter | Workflow A: Fragment Condensation | Workflow B: Safety-Catch Cleavage |

| Resin Type | 2-Chlorotrityl chloride (2-CTC) | 4-Sulfamylbutyryl (Kenner) |

| Cleavage Reagent | 1% TFA in DCM or 20% HFIP | H-Nle-OEt (Acts as Nucleophile) |

| H-Nle-OEt Equivalents | 1.2 eq (Highly efficient) | 5.0 eq (Requires excess to drive cleavage) |

| Typical Overall Yield | 75% – 85% | 65% – 80% |

| Primary Advantage | Allows intermediate purification of the fragment; highly scalable. | Single-step cleavage and C-terminal functionalization; no solution-phase coupling agents needed. |

| Primary Limitation | Requires a separate solution-phase reaction step. | Requires large excess of the Nle-OEt nucleophile. |

References

-

Discovery of 6-Diazo-5-oxo-l-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma. ResearchGate.[Link]

-

Preparation and Use of a General Solid-Phase Intermediate to Biomimetic Scaffolds and Peptide Condensations. MDPI Molecules.[Link]

-

An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. Journal of Organic Chemistry (ACS Publications).[Link]

-

Planning a Peptide Synthesis: Solid Phase Peptide Synthesis Resins. AAPPTec.[Link]

Applications of L-Norleucine Ethyl Ester in Drug Discovery: A Technical Guide for Researchers

Introduction: The Strategic Value of Non-Canonical Amino Acids

In the landscape of modern drug discovery, the library of 20 proteinogenic amino acids, while foundational to life, represents only a fraction of the chemical diversity available to medicinal chemists. The incorporation of non-canonical amino acids (ncAAs) into peptides and small molecules has emerged as a powerful strategy to overcome the inherent limitations of native biomolecules, such as poor metabolic stability and limited structural diversity.[1][2] L-Norleucine, an isomer of leucine with a linear four-carbon side chain, and its derivatives, such as L-Norleucine ethyl ester, are exemplary ncAAs that offer unique advantages in the design of novel therapeutics.[3] This guide provides an in-depth exploration of the applications of L-Norleucine ethyl ester in drug discovery, complete with detailed protocols and expert insights to empower researchers in their quest for innovative medicines.

I. L-Norleucine Ethyl Ester as a Versatile Building Block

L-Norleucine ethyl ester serves as a valuable chiral building block in the synthesis of both peptidomimetics and small molecule inhibitors. Its ethyl ester moiety can enhance solubility in organic solvents, facilitating its use in various synthetic transformations.

A. Enhancing Peptide Therapeutics

The introduction of L-Norleucine into peptide sequences can significantly improve their drug-like properties. As an isostere of methionine, it can replace this oxidation-prone residue, thereby increasing the stability of the peptide without drastically altering its conformation.[4]

Application Note: Leveraging L-Norleucine Ethyl Ester in Solid-Phase Peptide Synthesis (SPPS)

The primary application of L-Norleucine ethyl ester in peptide-based drug discovery is its incorporation into peptide chains to modulate their physicochemical properties. The ethyl ester is typically hydrolyzed to the free acid, which is then protected with an Fmoc group for use in standard solid-phase peptide synthesis (SPPS).

Diagram: Workflow for Incorporating L-Norleucine into Peptides via SPPS

Caption: General workflow for incorporating L-Norleucine into a peptide sequence using Fmoc-based SPPS.

Detailed Protocol: Incorporation of Fmoc-L-Norleucine-OH into a Peptide Sequence

This protocol outlines the manual coupling of a single Fmoc-L-Norleucine-OH residue to a growing peptide chain on a solid support.[5][6]

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-L-Norleucine-OH (3 eq.)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (6 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Reaction vessel for manual synthesis

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-L-Norleucine-OH and HBTU in DMF.

-

Add DIPEA to the solution and vortex briefly. The solution should turn yellow.

-

Allow the activation to proceed for 1-2 minutes.

-

-

Coupling:

-

Add the activated Fmoc-L-Norleucine-OH solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended or a second coupling can be performed.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Post-Synthesis Processing:

-

Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[6]

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

-

Characterization: The purified peptide is characterized by mass spectrometry (to confirm the molecular weight) and analytical RP-HPLC (to assess purity).

B. Crafting Small Molecule Inhibitors

L-Norleucine ethyl ester can also be a starting material for the synthesis of small molecule inhibitors. Its chiral center can be preserved or modified to create compounds with specific stereochemistry, which is often crucial for potent and selective biological activity.

Application Note: L-Norleucine Ethyl Ester in Prodrug Design

A notable application of L-Norleucine ethyl ester is in the development of prodrugs. The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) has shown significant anticancer activity, but its clinical use is limited by toxicity.[8][9] To address this, prodrug strategies have been employed, where the carboxylic acid of DON is esterified to improve its pharmacokinetic profile and target it to tumor tissues. The ethyl ester of DON is one such derivative that has been synthesized and evaluated.[2]

Diagram: Prodrug Strategy for 6-Diazo-5-oxo-L-norleucine (DON)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cheme.caltech.edu [cheme.caltech.edu]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Utilizing L-Norleucine and its Ethyl Ester Derivative as Internal Standards in Mass Spectrometry

Executive Summary

In quantitative mass spectrometry (MS), the accuracy of amino acid and metabolite profiling is heavily dependent on the mitigation of matrix effects, extraction losses, and derivatization variability. L-Norleucine, a non-proteinogenic aliphatic amino acid, has established itself as a gold-standard internal standard (IS) for these workflows[1]. Depending on the analytical platform, L-Norleucine can be spiked into samples to be converted in situ into its ethyl ester derivative during gas chromatography-mass spectrometry (GC-MS) sample preparation[2], or pre-synthesized L-Norleucine ethyl ester can be utilized directly for specialized liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This application note details the mechanistic rationale, self-validating protocols, and quantitative validation for utilizing this critical internal standard.

Mechanistic Rationale: The Chemistry of L-Norleucine

Structural Homology and Chromatographic Behavior

L-Norleucine (2-aminohexanoic acid) is a straight-chain isomer of leucine. The causality behind its selection as an IS lies in its structural properties: it mimics the extraction efficiency and ionization behavior of endogenous branched-chain amino acids (BCAAs: Valine, Leucine, Isoleucine) but does not naturally occur in mammalian, plant, or extraterrestrial matrices[3]. This guarantees a clean chromatographic background devoid of endogenous interference.

Derivatization Dynamics: Formation of the Ethyl Ester

Free amino acids lack the volatility required for GC-MS and must be derivatized. The rapid alkyl chloroformate method—specifically using Ethyl Chloroformate (ECF)—is highly favored because it proceeds directly in aqueous media, bypassing the need for aggressive sample drying required by traditional silylation[4]. During this reaction, the spiked L-Norleucine undergoes a dual transformation:

-

Esterification: The carboxylic acid group reacts with ethanol (catalyzed by ECF) to form an ethyl ester.

-

N-Acylation: The primary amine reacts with ECF to form an N-ethoxycarbonyl group.

The resulting molecule, N-ethoxycarbonyl L-norleucine ethyl ester , exhibits exceptional thermal stability and yields a highly predictable electron ionization (EI) fragmentation pattern (quantifier ion m/z 158), making it an ideal reference point for the entire analytical batch[5]. In LC-MS/MS workflows, stable isotope-labeled variants, such as L-Norleucine-d9, are frequently employed to track extraction and ionization efficiency without the need for derivatization[6].

Experimental Workflow

The following diagram illustrates the critical pathway of converting biological samples into volatile ethyl ester derivatives for GC-MS analysis, utilizing L-Norleucine as the internal standard.

GC-MS workflow for amino acid derivatization using L-Norleucine.

Step-by-Step Protocol: Rapid ECF Derivatization for GC-MS

This protocol is designed as a self-validating system . By introducing the IS at the very first step, any downstream inefficiencies (incomplete derivatization, extraction losses) are mathematically normalized.

Reagents Required

-

Internal Standard: L-Norleucine stock solution (2.0 mM in 0.1 M HCl).

-

Derivatization Reagents: Ethyl Chloroformate (ECF), Absolute Ethanol, Pyridine.

-

Extraction Solvent: Chloroform (HPLC Grade).

Step-by-Step Methodology

-

Sample Aliquoting & IS Spiking: Transfer 100 µL of biological fluid (e.g., plasma) into a 2 mL glass reaction vial. Immediately spike with 20 µL of the L-Norleucine IS stock. Causality: Spiking before any precipitation or extraction ensures the IS experiences the exact same matrix suppression and physical losses as the endogenous analytes.

-

Matrix Adjustment: Add 100 µL of distilled water and 50 µL of Ethanol/Pyridine (4:1, v/v). Vortex for 10 seconds. Causality: Pyridine acts as a crucial acid scavenger. As ECF reacts with amines, it generates HCl. Pyridine neutralizes this acid, preventing the reaction pH from dropping and driving the derivatization to completion[2].

-

Derivatization: Add 10 µL of ECF. Cap the vial loosely and vortex vigorously for 30 seconds. The reaction will release CO₂ gas (mild effervescence). Causality: ECF rapidly attacks both the amine and carboxyl groups in the presence of ethanol, converting the spiked L-Norleucine into its highly volatile ethyl ester derivative.

-

Liquid-Liquid Extraction (LLE): Add 200 µL of Chloroform. Vortex for 60 seconds, then centrifuge at 3,000 × g for 5 minutes to achieve phase separation. Causality: The newly formed N-ethoxycarbonyl ethyl esters are highly hydrophobic. Chloroform efficiently partitions these derivatives away from the aqueous phase, leaving behind salts, unreacted ECF, and polar interferents.

-

Organic Phase Transfer: Carefully extract the lower organic (chloroform) layer using a glass syringe and transfer it to a GC autosampler vial equipped with a low-volume insert.

-

System Suitability & Self-Validation Check (Critical): During GC-MS acquisition, calculate the absolute peak area of the L-Norleucine ethyl ester derivative across all calibration standards and unknown samples. Validation Rule: A coefficient of variation (CV) > 15% in the IS absolute area across the batch indicates systemic errors such as incomplete derivatization, severe matrix ion suppression, or injection volume inconsistencies. If this threshold is breached, the batch must be re-extracted.

Quantitative Data & Method Validation

When properly optimized, the ECF derivatization of amino acids yields excellent linearity and recovery. Table 1 summarizes typical validation parameters for target aliphatic amino acids normalized against the L-Norleucine ethyl ester IS.

Table 1: GC-MS Validation Parameters for Target Amino Acids vs. L-Norleucine IS

| Analyte Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Linearity (R²) | Recovery (%) |

| L-Alanine ethyl ester | 4.2 | 116 | 88, 144 | >0.995 | 92 - 98 |

| L-Valine ethyl ester | 5.8 | 144 | 116, 172 | >0.995 | 94 - 99 |

| L-Leucine ethyl ester | 6.5 | 158 | 130, 186 | >0.995 | 95 - 101 |

| L-Norleucine ethyl ester (IS) | 6.8 | 158 | 114, 186 | N/A | 96 - 100 |

| L-Proline ethyl ester | 7.2 | 142 | 68, 114 | >0.990 | 89 - 95 |

Note: Data reflects typical performance on a 30m DB-5MS capillary column under electron ionization (70 eV).

Methodological Pitfalls & Troubleshooting

-

Loss of IS Signal (Peak Tailing): If the L-Norleucine ethyl ester peak exhibits severe tailing or diminished area, the GC inlet liner may be contaminated with non-volatile matrix lipids. Replace the glass wool liner and trim the first 10 cm of the capillary column.

-

Incomplete Esterification: If multiple peaks appear for a single amino acid (e.g., partially derivatized forms), the pyridine buffer capacity may have been overwhelmed by an overly acidic sample matrix. Adjust the initial sample pH to ~7.0 prior to adding the Ethanol/Pyridine mixture.

References

-

PubMed / John Wiley & Sons. Gas chromatographic quantification of free D-amino acids in higher vertebrates. Available at:[Link]

-

Conservation OnLine / JAIC. Gas Chromatographic Analysis of Amino Acids as Ethyl Chloroformate Derivatives. Available at:[Link]

-

NASA Technical Reports Server. Extraterrestrial amino acids identified in metalrich CH and CB carbonaceous chondrites from Antarctica. Available at:[Link]

-

University of Bologna (IRIS). Comprehensive amino acids profiling of microalgae by gas chromatography-mass spectrometry analysis after pre-column derivatization. Available at:[Link]

Sources

- 1. Gas chromatographic quantification of free D-amino acids in higher vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JAIC 1996, Volume 35, Number 1, Article 4 (pp. 45 to 59) [cool.culturalheritage.org]

- 3. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 4. JAIC 1996, Volume 35, Number 2, Article 4 (pp. 123 to 144) [cool.culturalheritage.org]

- 5. cris.unibo.it [cris.unibo.it]

- 6. medchemexpress.com [medchemexpress.com]

Application Note: Strategic Incorporation of L-Norleucine as a Methionine Bioisostere in Solid-Phase Peptide Synthesis

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Advanced Protocol & Technical Guide

Mechanistic Rationale: Overcoming Methionine Oxidation

In solid-phase peptide synthesis (SPPS), the incorporation of Methionine (Met) presents a significant chemical liability. Methionine contains a nucleophilic thioether side chain (-CH₂-CH₂-S-CH₃) that is highly susceptible to oxidation by atmospheric oxygen, reactive oxygen species (ROS), and acidic cleavage conditions. This oxidation yields methionine sulfoxide or methionine sulfone, resulting in a +16 Da or +32 Da mass shift (1[1], [2]). The presence of these oxidized species complicates high-performance liquid chromatography (HPLC) purification, reduces overall synthesis yield, and severely diminishes the shelf life of the final therapeutic peptide ().

To circumvent this, field-proven methodologies substitute methionine with L-Norleucine (Nle) . Nle is an unnatural, straight-chain aliphatic amino acid that acts as a perfect structural and electronic bioisostere to Met. Its side chain (-CH₂-CH₂-CH₂-CH₃) possesses nearly identical size, volume, and hydrophobicity to Met, but completely lacks the reactive sulfur atom (3[3]). Consequently, Nle-substituted peptides retain their native secondary structure and biological activity while exhibiting absolute chemical resistance to oxidation (1[1]).

Causality & Experimental Design: A Self-Validating System

A robust protocol must be designed as a self-validating system. The causality behind substituting Met with Nle is straightforward: removing the sulfur atom eliminates the nucleophilic target for oxidation.

Self-Validation Mechanism: By omitting sulfur-protecting scavengers (like 1,2-ethanedithiol) during the final cleavage step, the protocol inherently tests the stability of the peptide. If the synthesis is successful, analytical LC-MS will display a single, sharp peak at the exact theoretical mass of the Nle-peptide. The complete absence of a +16 Da adduct validates the structural integrity and oxidation-free nature of the product ().

Workflow Visualization

Workflow comparison: Methionine vs L-Norleucine substitution in peptide synthesis.

Quantitative Data Presentation

Table 1: Physicochemical Comparison of Met vs. Nle

| Property | Methionine (Met) | L-Norleucine (Nle) |

| Side Chain Structure | -CH₂-CH₂-S-CH₃ | -CH₂-CH₂-CH₂-CH₃ |

| Oxidation Risk | High (+16 Da Sulfoxide / +32 Da Sulfone) | None (0 Da shift) |

| Cleavage Scavengers | Required (e.g., EDT, DMS) | Not Required |

| Isosteric Match | Native | Yes (Bioisostere) |

| Shelf Life | Limited | Extended |

Table 2: Recommended Coupling Reagents for Fmoc-Nle-OH (4[4], 5[5])

| Reagent System | Chemical Class | Coupling Time | Efficiency | Epimerization Risk |

| DIC / OxymaPure | Carbodiimide / Additive | 60–180 min | >95% | Very Low |

| HATU / DIPEA | Aminium / Uronium Salt | 15–45 min | >99% | Low |

| PyBOP / DIPEA | Phosphonium Salt | 30–120 min | >98% | Low |

Detailed Experimental Protocol: Fmoc-SPPS Incorporation of L-Norleucine

This methodology outlines the step-by-step incorporation of Fmoc-Nle-OH using standard Fmoc/tBu solid-phase peptide synthesis (4[4]).

Step 1: Resin Preparation & Swelling

Causality: Proper swelling expands the polymer matrix, maximizing the exposure of reactive sites for high-efficiency coupling (6[6]).

-

Weigh the desired amount of resin (e.g., 0.1 mmol scale Wang or Rink Amide resin) into a fritted reaction vessel.

-

Add 5–10 mL of Dichloromethane (DCM) and agitate for 30–60 minutes at room temperature (7[7]).

-

Drain the DCM and wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 × 1 minute).

Step 2: Fmoc Deprotection

-

Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin (4[4]).

-

Agitate for 3 minutes, then drain.

-

Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete base-induced β-elimination of the Fmoc group (4[4], 7[7]).

-

Drain and wash the resin with DMF (5 × 1 minute) to remove all residual piperidine.

Step 3: Activation and Coupling of Fmoc-Nle-OH

Causality: Because Fmoc-Nle-OH can exhibit lower solubility in pure DCM compared to other aliphatic amino acids, DMF is explicitly chosen as the primary coupling solvent to prevent precipitation during activation (8[8]).

-

Prepare a solution of Fmoc-Nle-OH (4 equivalents relative to resin loading) in DMF.